5-Bromo-2-methoxyisonicotinaldehyde
Overview
Description
5-Bromo-2-methoxyisonicotinaldehyde: is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and an aldehyde group at the 4-position of the isonicotinic acid framework . This compound is typically a white to off-white to pale-yellow solid .
Scientific Research Applications
Chemistry: 5-Bromo-2-methoxyisonicotinaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a building block for the preparation of more complex molecules through reactions such as Suzuki-Miyaura coupling .
Biology and Medicine: In biological research, this compound is used in the development of potential therapeutic agents . Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the synthesis of dyes and pigments .
Safety and Hazards
The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxyisonicotinaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 2-methoxyisonicotinaldehyde using bromine or a brominating agent under controlled conditions . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Bromo-2-methoxyisonicotinic acid.
Reduction: 5-Bromo-2-methoxyisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxyisonicotinaldehyde and its derivatives involves interactions with specific molecular targets and pathways . For example, in medicinal chemistry, its derivatives may inhibit certain enzymes or receptors involved in disease progression . The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Properties
IUPAC Name |
5-bromo-2-methoxypyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHIHNCXBSQCLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743174 | |
Record name | 5-Bromo-2-methoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936011-17-5 | |
Record name | 5-Bromo-2-methoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methoxypyridine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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